![molecular formula C21H17FN2O2 B5837812 N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide, commonly known as FL-118, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. The compound was first synthesized in 2011 by researchers at the University of Florida and has since been the subject of extensive scientific research.
Wirkmechanismus
The exact mechanism of action of FL-118 is not fully understood, but it is believed to act by inhibiting the activity of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and XIAP. By inhibiting these proteins, FL-118 promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, FL-118 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment. FL-118 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FL-118 for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapy. However, FL-118 has also been shown to have some limitations in preclinical studies, such as a narrow therapeutic window and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on FL-118. One area of interest is the development of combination therapies that include FL-118 with other anti-cancer agents to enhance its therapeutic efficacy. Another potential direction is the development of FL-118 as a treatment for other diseases, such as autoimmune disorders or neurodegenerative diseases, based on its ability to modulate apoptosis. Additionally, further research is needed to better understand the mechanism of action of FL-118 and to identify potential biomarkers that could be used to predict its efficacy in different types of cancer.
Synthesemethoden
The synthesis of FL-118 involves a multi-step process that begins with the reaction of 4-fluoroaniline with phosgene to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a catalyst to form the final product, FL-118.
Wissenschaftliche Forschungsanwendungen
FL-118 has been the subject of numerous preclinical studies for the treatment of various types of cancer, including breast, lung, colon, and pancreatic cancer. In these studies, FL-118 has been shown to exhibit potent anti-tumor activity and induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-14-6-2-3-7-17(14)20(25)24-19-9-5-4-8-18(19)21(26)23-16-12-10-15(22)11-13-16/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDRSCPLGOQSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

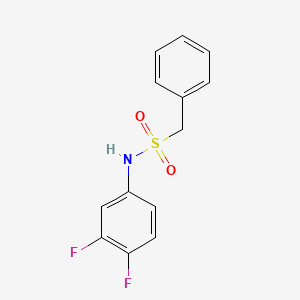
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)
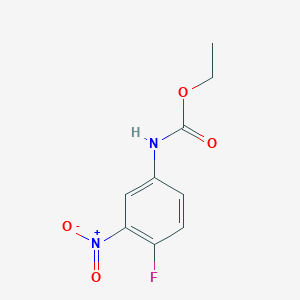
![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
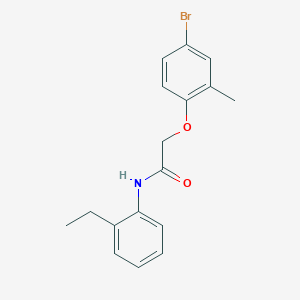

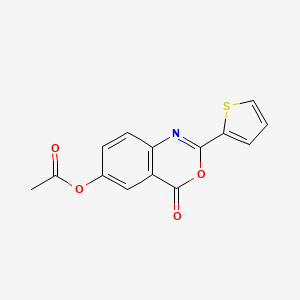
![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)
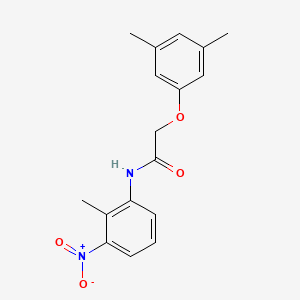


![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)